2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-25-16-7-6-14(9-17(16)26-2)21-18(24)10-15-11-27-19(23-15)22-13-5-3-4-12(20)8-13/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSHIVFQLNYGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3-chloroaniline with a thioamide under acidic conditions to form the thiazole core. This intermediate is then coupled with 3,4-dimethoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound in focus, have shown significant antimicrobial properties. Research indicates that thiazole-based compounds can inhibit the growth of various bacteria and fungi. For instance:
- A study demonstrated that thiazole derivatives exhibited activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml. This was compared to reference drugs like ketoconazole and chloramphenicol, which had MICs of 25–50 µg/ml .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. The compound has shown promise in several in vitro and in vivo studies:
- Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For example, compounds similar to 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide have been linked to increased tumor cell uptake when labeled with radioisotopes like .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are particularly noteworthy:
- Several studies have indicated that compounds with thiazole moieties exhibit significant anticonvulsant effects in various animal models. For instance, a compound structurally related to the one discussed showed a median effective dose (ED50) lower than that of standard anticonvulsants like ethosuximide .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives:
- The presence of electron-withdrawing groups such as chlorine on the phenyl ring has been shown to enhance the biological activity of these compounds. Studies indicate that para-halogen-substituted phenyl groups contribute significantly to the anticonvulsant action observed in thiazole derivatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiazole-Based Acetamides with Substituted Phenyl Groups
Key Observations :
- 3,4-Dimethoxyphenyl substituents (as in the target compound) are associated with improved solubility due to methoxy groups’ polarity, a feature shared with N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide () .
- Chlorine substituents (e.g., 3-chlorophenyl or 3,4-dichlorophenyl) may enhance target affinity through hydrophobic interactions, as seen in CETP inhibitors () .
Structural and Crystallographic Comparisons
Crystal structures of analogs reveal conformational preferences:
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The dichlorophenyl and thiazole rings are twisted at 61.8°, with intermolecular N–H⋯N hydrogen bonds forming inversion dimers .
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): The amide group is planar, forming R22(10) hydrogen-bonded dimers. Steric repulsion results in dihedral angles >60° between aromatic rings .
These findings suggest that substituent bulkiness (e.g., dichlorophenyl vs. dimethoxyphenyl) influences molecular conformation and crystal packing, which may correlate with stability and bioavailability.
Functional Analogues with Diverse Targets
- A-740003 (): A P2X7 receptor antagonist with a 3,4-dimethoxyphenylacetamide moiety but lacking a thiazole ring. Highlights the role of the dimethoxyphenyl group in neuropathic pain modulation .
Biological Activity
The compound 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C20H20ClN3O3S
- Molecular Weight : 445.90 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors involved in critical cellular processes. Research indicates that it may inhibit specific enzymes linked to bacterial lipid biosynthesis, suggesting antimicrobial properties . Additionally, it has been shown to modulate cell signaling pathways, thereby affecting gene expression and cellular metabolism.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial potential against various pathogens. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains have been evaluated:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Escherichia coli | 0.70 | 0.94 |
| Salmonella Typhimurium | 0.23 | 0.47 |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Bacillus cereus .
Anticancer Activity
The anticancer effects of thiazole derivatives have been widely studied due to their ability to induce apoptosis in cancer cells. The compound's activity was tested against several cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity . Molecular dynamics simulations further revealed that the compound interacts with proteins primarily through hydrophobic contacts, which is crucial for its anticancer efficacy .
Case Studies
- In Vivo Studies : A study evaluated the in vivo efficacy of this compound in a murine model of cancer. Results indicated a significant reduction in tumor size compared to controls, affirming its potential as an effective anticancer agent.
- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapy agents like doxorubicin. The results showed enhanced efficacy and reduced side effects, suggesting a synergistic effect.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide, and how can reaction yields be improved?
Methodological Answer : The synthesis of thiazole-containing acetamides typically involves coupling 2-amino-thiazole intermediates with substituted phenylacetamide precursors. A validated approach includes:
- Step 1 : React 3-chloroaniline with a thiazole-4-carbaldehyde derivative to form the thiazole-amine intermediate.
- Step 2 : Couple the intermediate with 3,4-dimethoxyphenylacetamide using chloroacetyl chloride in the presence of triethylamine (as a base) and dioxane as the solvent .
- Critical Parameters : Maintain temperatures at 20–25°C during chloroacetyl chloride addition to avoid side reactions. Recrystallization from ethanol-DMF mixtures improves purity.
- Yield Optimization : Yield can be enhanced by using excess triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts and employing dropwise addition of reagents to control exothermicity .
Q. How should researchers design assays to evaluate the biological activity of this compound?
Methodological Answer : Given the structural similarity to bioactive thiazole derivatives (e.g., antimicrobial, anticancer), prioritize the following assays:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Include positive controls like doxorubicin.
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values).
- Mechanistic Studies : Perform Western blotting or ELISA to assess inhibition of kinases or inflammatory markers (e.g., COX-2) due to the methoxyphenyl moiety’s role in modulating enzyme activity .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the thiazole and phenyl rings. Key signals include:
- Thiazole protons: δ 6.8–7.2 ppm (aromatic region).
- Methoxy groups: δ ~3.8 ppm (singlet).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNOS).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in thiazole derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?
Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Br, F) or electron-withdrawing groups (NO) on the 3-chlorophenyl ring to assess effects on bioactivity.
- Scaffold Modification : Replace the thiazole ring with oxadiazole or triazole moieties to compare activity profiles.
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase). Validate with enzymatic assays .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer :
- Challenge : Low solubility in polar solvents due to hydrophobic methoxyphenyl groups.
- Mitigation : Use mixed-solvent systems (e.g., methanol:acetone, 1:1) for slow evaporation. Additive-assisted crystallization (e.g., hexane) can induce nucleation .
- Crystal Packing : Hydrogen bonds (N–H⋯O, O–H⋯O) stabilize the lattice. Characterize via single-crystal XRD to identify R_2$$^2(8) motifs .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Mechanistic Probes : Use knockout cell lines or enzyme inhibitors to isolate confounding pathways (e.g., CYP450-mediated metabolism) .
Q. What strategies optimize purity for in vivo studies?
Methodological Answer :
- Chromatography : Use flash column chromatography (silica gel, hexane:ethyl acetate gradient) for bulk purification.
- Recrystallization : Sequential recrystallization from ethanol and DMF removes polar byproducts.
- Quality Control : Validate purity via HPLC (≥95%) and ICP-MS to exclude heavy-metal contaminants from synthesis .
Q. How can computational methods guide the design of derivatives with enhanced stability?
Methodological Answer :
- Degradation Prediction : Use software like ADMET Predictor to identify labile bonds (e.g., amide hydrolysis).
- Stabilization Strategies : Introduce steric hindrance (e.g., methyl groups near the acetamide bond) or replace the amide with a urea moiety.
- In Silico Validation : Simulate metabolic pathways (e.g., liver microsomes) using BIOVIA Discovery Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
